molecular formula C8H13NO4 B139460 (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate CAS No. 126330-77-6

(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate

Cat. No. B139460
M. Wt: 187.19 g/mol
InChI Key: HRJDEHQWXAPGBG-RXMQYKEDSA-N
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Description

“®-tert-Butyl (2-oxooxetan-3-yl)carbamate” is a chemical compound with the CAS Number: 126330-77-6 . It has a molecular weight of 187.2 and its IUPAC name is tert-butyl (3R)-2-oxo-3-oxetanylcarbamate . The compound is typically stored in a refrigerator and is available in a white to yellow solid form .


Molecular Structure Analysis

The InChI code for “®-tert-Butyl (2-oxooxetan-3-yl)carbamate” is 1S/C8H13NO4/c1-8(2,3)13-7(11)9-5-4-12-6(5)10/h5H,4H2,1-3H3,(H,9,11)/t5-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“®-tert-Butyl (2-oxooxetan-3-yl)carbamate” has a molecular weight of 187.19 g/mol . It has a calculated XLogP3-AA value of 0.7, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has a topological polar surface area of 64.6 Ų . The compound is a solid at room temperature .

Scientific Research Applications

Carbamate Metabolism and Stability

Carbamates' metabolic hydrolysis and stability are crucial for designing drugs or prodrugs. A study by Vacondio et al. (2010) highlights the relationship between molecular structure and metabolic lability of carbamates, indicating trends that could help in the synthesis of more stable or labile carbamate compounds for specific applications (Vacondio, Silva, Mor, & Testa, 2010).

Environmental Occurrence and Fate

Research by Liu and Mabury (2020) explores the environmental occurrence, human exposure, and toxicity of Synthetic Phenolic Antioxidants (SPAs), which include certain carbamates. This study sheds light on the environmental impact and potential health risks associated with these compounds, guiding future research towards developing carbamates with lower toxicity and environmental impact (Liu & Mabury, 2020).

Pesticide Effects on Freshwater Ecosystems

The impact of carbamate pesticides on non-target organisms in freshwater ecosystems is examined by Nwigwe (2007), which discusses the toxic effects of carbaryl, a methyl-carbamate, on fish and aquatic life. This review highlights the importance of understanding and mitigating the environmental consequences of carbamate use in agriculture (Nwigwe, 2007).

Toxicological Effects

Risher, Mink, and Stara (1987) provide a comprehensive review of the toxicological effects of the carbamate insecticide aldicarb in mammals, focusing on its mechanism of action, absorption, metabolism, and excretion. Such studies are crucial for ensuring the safe use of carbamate compounds in various applications (Risher, Mink, & Stara, 1987).

Ethyl Carbamate in Foods and Beverages

A review by Weber and Sharypov (2009) discusses the occurrence, genotoxicity, and carcinogenicity of ethyl carbamate (urethane) in fermented foods and beverages, highlighting the health concerns associated with its presence and the need for regulatory measures to control its levels in consumable products (Weber & Sharypov, 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating potential harm to the digestive tract, skin, eyes, and respiratory system . Precautionary measures include avoiding breathing dust or fumes and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-[(3R)-2-oxooxetan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-8(2,3)13-7(11)9-5-4-12-6(5)10/h5H,4H2,1-3H3,(H,9,11)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJDEHQWXAPGBG-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1COC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456560
Record name tert-Butyl [(3R)-2-oxooxetan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate

CAS RN

126330-77-6
Record name tert-Butyl [(3R)-2-oxooxetan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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